molecular formula C17H21NO2 B11527246 4-Methylidene-3-(2-phenylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one

4-Methylidene-3-(2-phenylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B11527246
M. Wt: 271.35 g/mol
InChI Key: ODMINBZWMGSCQC-UHFFFAOYSA-N
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Description

4-Methylidene-3-(2-phenylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The spirocyclic framework imparts unique chemical and biological properties, making it a valuable target for synthetic and mechanistic studies.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

4-methylidene-3-(2-phenylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C17H21NO2/c1-14-17(11-6-3-7-12-17)20-16(19)18(14)13-10-15-8-4-2-5-9-15/h2,4-5,8-9H,1,3,6-7,10-13H2

InChI Key

ODMINBZWMGSCQC-UHFFFAOYSA-N

Canonical SMILES

C=C1C2(CCCCC2)OC(=O)N1CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidene-3-(2-phenylethyl)-1-oxa-3-azaspiro[45]decan-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance the efficiency but also reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methylidene-3-(2-phenylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Methylidene-3-(2-phenylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 4-Methylidene-3-(2-phenylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylidene-3-(2-phenylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and the presence of both methylidene and phenylethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

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